4-Vinyloxy-phenylamine
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Overview
Description
4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an aromatic amine derivative with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound is characterized by the presence of a vinyl ether group attached to the phenylamine structure, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyloxy-phenylamine typically involves the reaction of 4-aminophenol with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-aminophenol is reacted with acetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Vinyloxy-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives, which are valuable in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
4-Vinyloxy-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Vinyloxy-phenylamine involves its interaction with molecular targets through its vinyl ether and amine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity and function. The compound’s ability to form stable complexes with metal ions also plays a role in its applications in environmental monitoring and safety.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Lacks the vinyl ether group, making it less versatile in certain synthetic applications.
4-Vinyloxybenzoic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.
4-Vinyloxybenzaldehyde:
Uniqueness
4-Vinyloxy-phenylamine is unique due to its combination of a vinyl ether and an amine group, providing a versatile platform for various chemical transformations and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis and industrial processes.
Properties
IUPAC Name |
4-ethenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFMVJQPRXEII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350523 |
Source
|
Record name | 4-Vinyloxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-63-6 |
Source
|
Record name | 4-Vinyloxy-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1005-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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